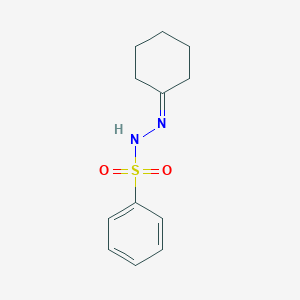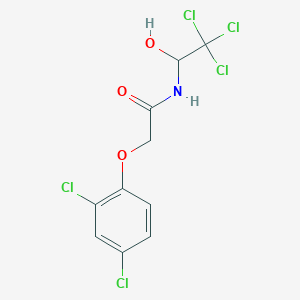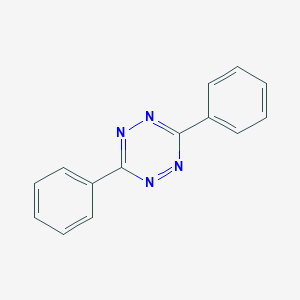![molecular formula C13H14N4S B188361 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 78041-95-9](/img/structure/B188361.png)
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not yet fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in cell proliferation or survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. The compound has also been shown to inhibit the growth of bacteria and fungi. These findings suggest that 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could involve the development of new methods for synthesizing this compound with improved yields and purity. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, bacterial and fungal infections, and other conditions.
Synthesis Methods
Several methods have been developed for the synthesis of 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. One of the most common methods involves the reaction of 2-aminothiophenol with 1,3-dimethyl-2-nitrobenzene in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate and sodium acetate to yield the final product.
Scientific Research Applications
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and prostate cancer cells. The compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
78041-95-9 |
|---|---|
Molecular Formula |
C13H14N4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
5,7-dimethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C13H14N4S/c1-7-14-13-11(12-16-15-8(2)17(7)12)9-5-3-4-6-10(9)18-13/h3-6H2,1-2H3 |
InChI Key |
HZTFNWZISKIRNG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C |
Other CAS RN |
78041-95-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)

![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)



![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
